molecular formula C34H20N2O6 B14640733 4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 54395-39-0

4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)

Cat. No.: B14640733
CAS No.: 54395-39-0
M. Wt: 552.5 g/mol
InChI Key: BYTKMLHQODLGFM-UHFFFAOYSA-N
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Description

4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(oxy) linkage connecting two phenyl-isoindole-dione moieties, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-[1,4-phenylenebis(oxy)]dibenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is unique due to its combination of stability, reactivity, and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

54395-39-0

Molecular Formula

C34H20N2O6

Molecular Weight

552.5 g/mol

IUPAC Name

4-[4-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C34H20N2O6/c37-31-25-13-7-15-27(29(25)33(39)35(31)21-9-3-1-4-10-21)41-23-17-19-24(20-18-23)42-28-16-8-14-26-30(28)34(40)36(32(26)38)22-11-5-2-6-12-22/h1-20H

InChI Key

BYTKMLHQODLGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7

Origin of Product

United States

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